3-Ethenylbenzyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

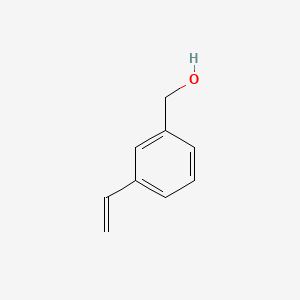

3-Ethenylbenzyl alcohol: is an organic compound with the molecular formula C9H10O. It consists of a benzene ring substituted with an ethenyl group (vinyl group) and a hydroxymethyl group. This compound is a type of benzyl alcohol, where the hydroxyl group is attached to a benzene ring through a methylene bridge. The presence of the ethenyl group makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Alcohols can interact with a variety of biological targets, including enzymes, cell membranes, and neurotransmitter systems . The specific targets of “3-Ethenylbenzyl alcohol” would depend on its unique structure and properties.

Mode of Action

Alcohols generally exert their effects by modifying the function of their targets. For example, ethanol, a well-studied alcohol, can enhance the function of the GABA neurotransmitter system and inhibit the function of the glutamate neurotransmitter system .

Biochemical Pathways

Alcohols can affect multiple biochemical pathways. For instance, ethanol is metabolized in the liver through several pathways, including alcohol dehydrogenase and cytochrome P450 2E1 .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of alcohols can vary depending on their specific structures. Ethanol, for example, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

The molecular and cellular effects of alcohols can include changes in cell membrane fluidity, alterations in enzyme activity, and modifications of neurotransmitter system function .

Action Environment

The action, efficacy, and stability of alcohols can be influenced by various environmental factors, including the presence of other substances, the pH of the environment, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroboration-Oxidation: One common method for preparing 3-Ethenylbenzyl alcohol involves the hydroboration-oxidation of 3-ethenylbenzene (styrene). This process includes the addition of borane (BH3) to the double bond of styrene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Grignard Reaction: Another method involves the reaction of 3-ethenylbenzyl chloride with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield this compound.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-ethenylbenzaldehyde using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Ethenylbenzyl alcohol can undergo oxidation reactions to form 3-ethenylbenzaldehyde or 3-ethenylbenzoic acid, depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to 3-ethenylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethenylbenzyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

Oxidation: 3-Ethenylbenzaldehyde, 3-Ethenylbenzoic acid.

Reduction: 3-Ethenylbenzylamine.

Substitution: 3-Ethenylbenzyl chloride.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: 3-Ethenylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in biochemical studies to investigate the effects of benzyl alcohol derivatives on biological systems.

Medicine:

Pharmaceuticals: It serves as a precursor in the synthesis of drugs that target specific biological pathways.

Industry:

Polymer Production: this compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Comparison with Similar Compounds

Benzyl Alcohol: Lacks the ethenyl group, making it less reactive in certain synthetic applications.

2-Ethenylbenzyl Alcohol: The ethenyl group is positioned differently, leading to variations in reactivity and applications.

4-Ethenylbenzyl Alcohol: Similar structure but with the ethenyl group in the para position, affecting its chemical behavior.

Uniqueness:

Reactivity: The position of the ethenyl group in 3-Ethenylbenzyl alcohol provides unique reactivity patterns, making it a valuable intermediate in organic synthesis.

Applications: Its specific structure allows for diverse applications in chemistry, biology, medicine, and industry, distinguishing it from other benzyl alcohol derivatives.

Biological Activity

3-Ethenylbenzyl alcohol (C9H10O), also known as vinyl benzyl alcohol, is a compound with significant biological implications. This article synthesizes various research findings on its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

This compound features a vinyl group attached to a benzyl alcohol moiety. Its structural formula can be represented as follows:

This compound is characterized by its functional groups, which contribute to its reactivity and biological interactions.

1. Antitumor Activity

Research has indicated that compounds with similar structural features to this compound exhibit promising antitumor properties. A study demonstrated that derivatives of vinyl benzyl alcohol showed significant inhibition of cancer cell lines, suggesting that the vinyl group may enhance the interaction with biological targets involved in tumor growth .

Table 1: Antitumor Activity of Vinyl Benzyl Alcohol Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast) | 15 |

| 4-Ethynylbenzyl alcohol | A549 (lung) | 12 |

| 2-Ethynylbenzyl alcohol | HeLa (cervical) | 18 |

2. Neuroprotective Effects

The neuroprotective potential of compounds related to this compound has been explored in models of neurodegeneration. A specific derivative demonstrated protective effects against corticosterone-induced apoptosis in PC12 cells, a model for neuronal health. The mechanism involved modulation of apoptosis-related proteins, such as Bcl-2 and Bax, indicating that these compounds could be beneficial in treating neurodegenerative diseases .

Case Study: Neuroprotection in PC12 Cells

- Objective: To assess the neuroprotective effects of this compound.

- Method: PC12 cells were pretreated with varying concentrations of the compound before exposure to corticosterone.

- Results: Significant reduction in apoptosis markers was noted at concentrations as low as 10 µM.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Apoptosis: The compound appears to modulate key apoptotic pathways, enhancing cell survival in stressed conditions.

- Antioxidant Properties: Similar compounds have shown potential as antioxidants, reducing oxidative stress in cellular systems.

- Histone Deacetylase Inhibition: Some studies suggest that structural analogs may act as histone deacetylase inhibitors, impacting gene expression related to cell proliferation and apoptosis .

Safety and Toxicology

While the therapeutic potential is notable, safety assessments are crucial. Initial studies indicate low toxicity at therapeutic doses; however, further investigations are necessary to fully understand the safety profile of this compound.

Table 2: Toxicity Profile Overview

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low |

| Genotoxicity | Not significant |

| Carcinogenic Potential | Under review |

Properties

IUPAC Name |

(3-ethenylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h2-6,10H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDDOFWJHHYHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.